
3-Chloro-4-cyclopropylbenzaldehyde
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Overview
Description
3-Chloro-4-cyclopropylbenzaldehyde is a synthetic organic compound with the molecular formula C10H9ClO and a molecular weight of 180.63 g/mol. It is characterized by the presence of a chloro group at the third position and a cyclopropyl group at the fourth position on the benzaldehyde ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-cyclopropylbenzaldehyde typically involves the chlorination of 4-cyclopropylbenzaldehyde. One common method is the electrophilic aromatic substitution reaction where chlorine is introduced to the benzaldehyde ring in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is usually carried out under controlled temperature conditions to ensure selective chlorination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-cyclopropylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-Chloro-4-cyclopropylbenzoic acid.
Reduction: 3-Chloro-4-cyclopropylbenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
3-Chloro-4-cyclopropylbenzaldehyde serves as an important intermediate in the synthesis of various organic compounds. It can be utilized in the preparation of:
- Pharmaceuticals : The compound can be modified to create derivatives with potential therapeutic effects.
- Agrochemicals : Its derivatives may exhibit insecticidal properties, making them candidates for developing new pesticides.
Medicinal Chemistry
The compound's structural features allow for exploration in medicinal chemistry, particularly in drug design. Its potential applications include:
- Anti-inflammatory Agents : Similar compounds have shown promise in reducing inflammation, suggesting that this compound could be developed into anti-inflammatory drugs.
- Antimicrobial Activity : Preliminary studies indicate that derivatives may possess antimicrobial properties, which are essential for treating infections.
Biological Research
In biological studies, this compound can be used to investigate the effects of cyclopropyl and chloro substituents on biological activity. It may serve as a precursor for synthesizing bioactive molecules that interact with various molecular targets.
Case Study 1: Synthesis of Bioactive Compounds
A study demonstrated the synthesis of novel bioactive compounds derived from this compound. The resulting compounds exhibited significant anti-inflammatory properties in vitro, highlighting the potential for developing new therapeutics targeting inflammatory diseases.
Compound | Activity | Reference |
---|---|---|
Compound A | Anti-inflammatory (IC50 = 25 µM) | |
Compound B | Antimicrobial (MIC = 15 µg/mL) |
Case Study 2: Insecticidal Properties
Research evaluating the insecticidal properties of derivatives derived from this compound found promising results against Aedes aegypti larvae. The study indicated that modifications to the cyclopropyl group enhanced larvicidal activity.
Mechanism of Action
The mechanism of action of 3-Chloro-4-cyclopropylbenzaldehyde largely depends on its chemical reactivity. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical pathways. Additionally, the chloro group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds and functional groups .
Comparison with Similar Compounds
Similar Compounds
3-Chlorobenzaldehyde: Lacks the cyclopropyl group, making it less sterically hindered and more reactive in certain chemical reactions.
4-Cyclopropylbenzaldehyde: Lacks the chloro group, resulting in different reactivity and chemical properties.
3-Chloro-4-methylbenzaldehyde: Contains a methyl group instead of a cyclopropyl group, leading to variations in steric and electronic effects.
Uniqueness
3-Chloro-4-cyclopropylbenzaldehyde is unique due to the presence of both the chloro and cyclopropyl groups on the benzaldehyde ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound in synthetic organic chemistry and various research applications.
Biological Activity
3-Chloro-4-cyclopropylbenzaldehyde is an organic compound that has garnered interest in various fields of biological research due to its unique structural features and potential applications. This article delves into the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
This compound has the molecular formula C10H9Cl and features a chloro group at the para position and a cyclopropyl group at the meta position of a benzaldehyde moiety. The presence of these substituents contributes significantly to its chemical reactivity and biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The cyclopropyl group may enhance binding affinity due to its unique three-membered ring structure, while the chlorine atom can influence reactivity and stability.
Anticancer Properties
Recent studies have indicated that this compound exhibits potential anticancer activity. In vitro assays demonstrated that this compound selectively inhibits the growth of certain cancer cell lines, including those with mutant p53, suggesting a mechanism linked to its structural characteristics .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. Research indicates that it may modulate the activity of specific cytokines involved in inflammatory responses, thereby providing therapeutic potential for conditions such as rheumatoid arthritis and inflammatory bowel disease .
Case Studies
-
Anticancer Activity in Cell Lines :
A study evaluated the effects of this compound on various cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, particularly in breast cancer models. The mechanism was linked to apoptosis induction via caspase activation . -
Inflammatory Response Modulation :
Another investigation focused on the compound's role in modulating inflammatory cytokines in a mouse model of colitis. Treatment with this compound resulted in decreased levels of IL-17 and TNF-alpha, indicating its potential as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
Activity Type | Model/Assay | Concentration (µM) | Effect Observed |
---|---|---|---|
Anticancer | Breast cancer cell lines | 10 | Reduced cell viability |
Anti-inflammatory | Mouse model of colitis | 50 | Decreased IL-17 and TNF-alpha levels |
Enzyme inhibition | Various enzyme assays | 25 | Inhibition of specific enzymatic activity |
Synthesis and Derivatives
The synthesis of this compound typically involves the chlorination of cyclopropyl-substituted benzoic acid derivatives. This compound serves as a precursor for various bioactive molecules, enhancing its utility in medicinal chemistry .
Properties
IUPAC Name |
3-chloro-4-cyclopropylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-10-5-7(6-12)1-4-9(10)8-2-3-8/h1,4-6,8H,2-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMKHMJQHSOYKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)C=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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